molecular formula C18H13Cl2NO2 B5810002 N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide

N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide

Cat. No. B5810002
M. Wt: 346.2 g/mol
InChI Key: XPFCJTAHNKWALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and the activation of immune cells.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in the immune response. By inhibiting BTK, this compound can block the activation and proliferation of B-cells, leading to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in preclinical models. In particular, this compound can inhibit the growth and survival of B-cell malignancies, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in autoimmune diseases. This compound has also been shown to have minimal toxicity and good pharmacokinetics in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments include its potent and specific inhibition of BTK, its minimal toxicity and good pharmacokinetics, and its ability to induce apoptosis in cancer cells and reduce inflammation in autoimmune diseases. However, some limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its relatively low yield in synthesis, and its high cost.

Future Directions

There are several potential future directions for the study of N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide. These include:
1. Further preclinical studies to investigate the efficacy and safety of this compound in different types of cancer and autoimmune diseases.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of more efficient synthesis methods for this compound to improve its yield and reduce its cost.
4. Investigation of the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy.
5. Development of new BTK inhibitors with improved pharmacokinetics and efficacy compared to this compound.
In conclusion, this compound is a promising small molecule inhibitor of BTK that has shown potent anti-tumor and anti-inflammatory effects in preclinical models. Further research is needed to fully understand the potential of this compound in the treatment of various cancers and autoimmune diseases.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with furan-2-carboxylic acid to yield the final product, this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has shown potent anti-tumor and anti-inflammatory effects. In particular, this compound has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-11-14(20)6-3-7-15(11)21-18(22)17-9-8-16(23-17)12-4-2-5-13(19)10-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFCJTAHNKWALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.